molecular formula C27H32O8 B12374725 Schiarisanrin A

Schiarisanrin A

Cat. No.: B12374725
M. Wt: 484.5 g/mol
InChI Key: JHTGXHCLRHKLER-ZPNZURAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Schiarisanrin A typically involves the extraction of Schizandra arisanensis using ethanol. The extract is then subjected to various chromatographic techniques to isolate this compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and isolation processes.

Chemical Reactions Analysis

Types of Reactions: Schiarisanrin A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Mechanism of Action

Schiarisanrin A exerts its effects primarily through the inhibition of nitric oxide production. It achieves this by targeting the nitric oxide synthase enzyme in BV-2 cells, with an IC50 value of 9.6 μM . This inhibition helps reduce inflammation and protect cells from cytokine-mediated damage.

Comparison with Similar Compounds

Uniqueness of Schiarisanrin A: this compound stands out due to its specific inhibitory effects on nitric oxide production, which is not as prominently observed in its similar compounds. This unique property makes it particularly valuable for research into inflammatory and neurodegenerative diseases.

Properties

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

IUPAC Name

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C27H32O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h9-10,13-15,21H,7-8,11-12H2,1-6H3/t13-,14+,15+,21+,27-/m0/s1

InChI Key

JHTGXHCLRHKLER-ZPNZURAVSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C

Canonical SMILES

CCC(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C

Origin of Product

United States

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